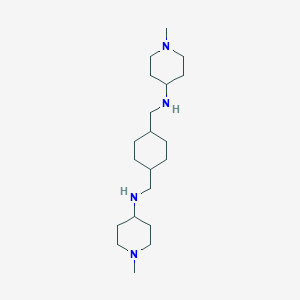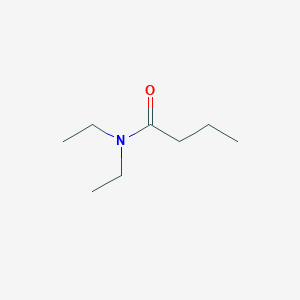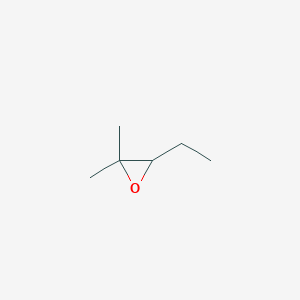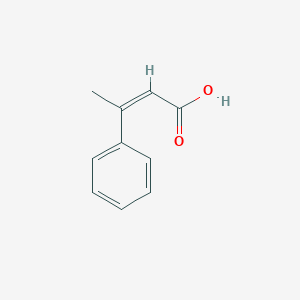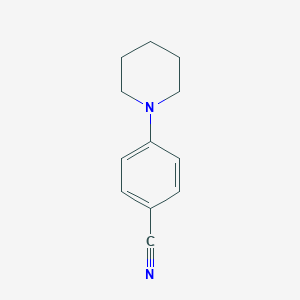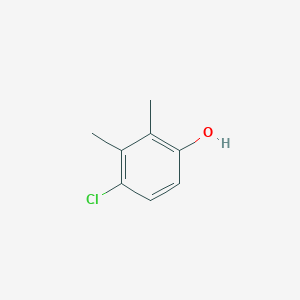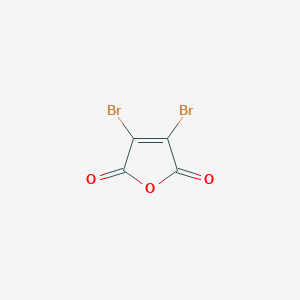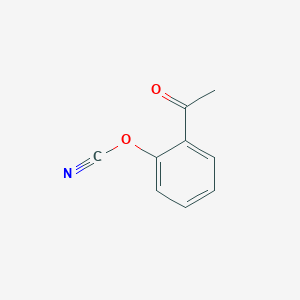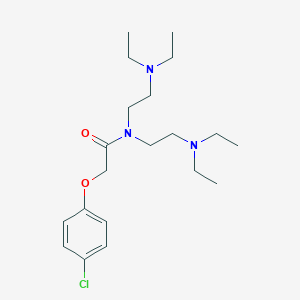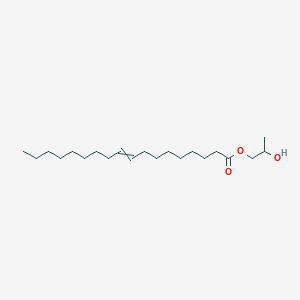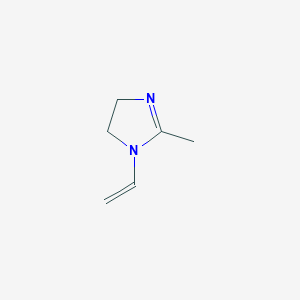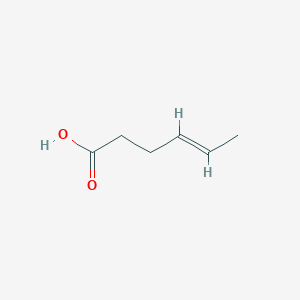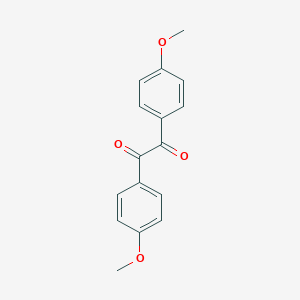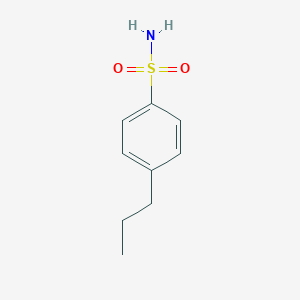
4-Propylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves a two-step synthetic process, starting with the treatment of sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. This method has been applied to various sulfonamides, demonstrating the feasibility of one-pot syntheses from sulfonyl chloride precursors. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insight into the methods that could be adapted for 4-Propylbenzenesulfonamide synthesis (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their chemical reactivity and biological activity. Crystallographic studies, such as those conducted on N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveal significant details about the molecular geometry, including bond lengths and angles, and the arrangement of molecules in the crystal lattice. These structural insights are fundamental for understanding the reactivity and interaction of 4-Propylbenzenesulfonamide with biological targets (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
Sulfonamides like 4-Propylbenzenesulfonamide undergo various chemical reactions, including alkylation, arylation, and reactions with thiolates. These reactions are pivotal for the modification of sulfonamides to enhance their biological activity or to introduce protective groups. The ability of sulfonamides to undergo smooth alkylation and to be deprotected readily via Meisenheimer complexes showcases their versatility in organic synthesis (Fukuyama, Jow, & Cheung, 1995).
Scientific Research Applications
Catalysis and Oxidation Reactions : 4-tert-Butylbenzenesulfonamide, a related compound, was used as a substituent in iron phthalocyanine, which showed remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene and styrene (Umit Işci et al., 2014).
Pharmacological Applications : Derivatives of 4-aminobenzenesulfonamide, similar to 4-Propylbenzenesulfonamide, were synthesized and evaluated for their anti-inflammatory properties. These compounds showed significant reduction in paw edema in rats, suggesting potential as anti-inflammatory agents (Monther F. Mahdi, 2017).
Antibacterial and Antimycobacterial Properties : 2,4-Dinitrophenylsulfonamides, related to 4-Propylbenzenesulfonamide, showed cysteine-activated sulfur dioxide release and exhibited high potency against Mycobacterium tuberculosis, suggesting potential as antimycobacterial agents (Satish R. Malwal et al., 2012).
Synthesis and Characterization : Research has been conducted on the synthesis, structure, and characterization of various sulfonamide compounds, which is crucial for understanding their chemical properties and potential applications (P. Murthy et al., 2018).
Cancer Research : Compounds with benzenesulfonamide groups have been investigated for their potential as cancer therapeutics. For example, dibenzenesulfonamides were synthesized and showed promising results in inducing apoptosis and inhibiting carbonic anhydrase in cancer cells (H. Gul et al., 2018).
Solid-Phase Synthesis Applications : Benzenesulfonamides have been used as key intermediates in various chemical transformations, including solid-phase synthesis, indicating their versatility in chemical synthesis (Veronika Fülöpová & M. Soural, 2015).
Safety And Hazards
properties
IUPAC Name |
4-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICCMHNIYTXWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367415 | |
| Record name | 4-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylbenzenesulfonamide | |
CAS RN |
1132-18-9 | |
| Record name | 4-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



